2,2-Dimethylhexanal

Descripción general

Descripción

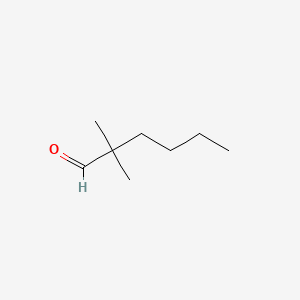

2,2-Dimethylhexanal is an organic compound with the molecular formula C8H16O. It is an aldehyde, characterized by the presence of a formyl group (-CHO) attached to a carbon chain. The compound is also known by its IUPAC name, 2,2-Dimethyl-n-hexanal . It is a colorless liquid with a distinct odor and is used in various chemical applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,2-Dimethylhexanal can be synthesized through several methods. One common approach involves the oxidation of 2,2-dimethylhexanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction typically occurs under mild conditions to prevent over-oxidation to the corresponding carboxylic acid .

Industrial Production Methods: In an industrial setting, this compound can be produced via the hydroformylation of 2,2-dimethyl-1-hexene. This process involves the addition of a formyl group to the alkene in the presence of a catalyst, such as rhodium or cobalt complexes, under high pressure and temperature .

Análisis De Reacciones Químicas

Types of Reactions: 2,2-Dimethylhexanal undergoes various chemical reactions, including:

Oxidation: It can be oxidized to 2,2-dimethylhexanoic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to 2,2-dimethylhexanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Nucleophilic Addition: It reacts with nucleophiles like Grignard reagents to form secondary alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Nucleophilic Addition: Grignard reagents (RMgX)

Major Products Formed:

Oxidation: 2,2-Dimethylhexanoic acid

Reduction: 2,2-Dimethylhexanol

Nucleophilic Addition: Secondary alcohols

Aplicaciones Científicas De Investigación

Chemical Applications

Synthesis Intermediate

2,2-Dimethylhexanal serves as a crucial intermediate in the synthesis of various organic compounds. Its structure allows it to participate in several reactions, making it valuable for producing pharmaceuticals and agrochemicals. The compound can undergo oxidation to form 2,2-dimethylhexanoic acid or reduction to yield 2,2-dimethylhexanol, which are both important in further chemical syntheses.

Reactivity and Mechanism

The aldehyde functional group in this compound enables it to form Schiff bases with amines, facilitating various organic transformations. Additionally, it can react with nucleophiles such as Grignard reagents, which is essential for generating secondary alcohols.

Biological Applications

Biological Activity Studies

Research on this compound has indicated potential biological activities. It is studied for its interactions with enzymes and receptors, which could lead to the discovery of new therapeutic agents. For instance, its role as a volatile organic compound (VOC) has been investigated in the context of lung cancer diagnostics. In a study involving breath analysis, this compound was found in anomalous concentrations in the breath of individuals with lung cancer .

Odorant Receptor Activation

Recent studies have explored how this compound interacts with mammalian odorant receptors (ORs). The compound's hydration equilibria and its ability to activate ORs suggest that it may play a role in olfactory signaling pathways .

Medical Applications

Therapeutic Potential

Ongoing research aims to explore the therapeutic applications of this compound. Its reactivity profile indicates that it could serve as a precursor for synthesizing new drugs targeting various diseases. The compound's ability to form stable derivatives through nucleophilic addition reactions makes it an attractive candidate for medicinal chemistry.

Industrial Applications

Fragrance and Flavor Production

In the fragrance and flavor industry, this compound is utilized for its pleasant aroma properties. It is incorporated into formulations for perfumes and food products due to its unique scent profile.

Data Tables

| Study Reference | Application Area | Findings |

|---|---|---|

| Lung Cancer Detection | Identified as a VOC biomarker in breath samples. | |

| Odorant Receptor Study | Activated specific mammalian ORs in assays. |

Case Studies

-

Lung Cancer Breath Analysis

In a study involving breath samples from lung cancer patients, researchers identified 17 VOCs correlated with the disease. Among these was this compound, which showed significant differences in concentration between cancerous and non-cancerous subjects. This finding supports its potential use as a non-invasive biomarker for lung cancer detection . -

Olfactory Receptor Activation Study

A comparative analysis of aldehyde compounds demonstrated that this compound could activate specific olfactory receptors more effectively than other related compounds. This suggests that it may have implications in understanding olfactory signaling mechanisms and developing odorant-based applications .

Mecanismo De Acción

The mechanism of action of 2,2-Dimethylhexanal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with primary amines, which can further undergo various transformations. The compound’s reactivity with nucleophiles and electrophiles makes it a versatile intermediate in organic synthesis .

Comparación Con Compuestos Similares

2,2-Dimethylhexane: An alkane with a similar carbon skeleton but lacking the aldehyde functional group.

2,2-Dimethylhexanol: The corresponding alcohol of 2,2-Dimethylhexanal.

2,2-Dimethylhexanoic acid: The carboxylic acid derivative of this compound.

Uniqueness: this compound is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its alcohol and acid counterparts.

Actividad Biológica

2,2-Dimethylhexanal is an organic compound classified as an aldehyde, with the molecular formula C8H16O. Its biological activity has garnered interest in various fields, including medicinal chemistry and environmental science. This article reviews the biological activities associated with this compound, focusing on its potential applications in health and disease management, particularly in cancer diagnostics and treatment.

This compound is characterized by a branched-chain structure that contributes to its unique reactivity and biological interactions. The compound is a colorless liquid at room temperature and has a distinctive odor. Its chemical properties include:

- Molecular Weight : 128.21 g/mol

- Boiling Point : Approximately 160°C

- Solubility : Soluble in organic solvents but less soluble in water.

Anticancer Potential

Recent studies have highlighted the potential of this compound as a biomarker for lung cancer. In a comparative analysis of exhaled breath from lung cancer patients, this compound was found in anomalous concentrations, suggesting its utility in non-invasive cancer diagnostics using gas sensor technologies . The electronic nose technology demonstrated a high classification accuracy (93%) for distinguishing between cancerous and non-cancerous cases based on breath analysis.

Acetylcholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE) is a critical mechanism for treating neurodegenerative diseases like Alzheimer's. Research indicates that certain essential oils containing this compound exhibit moderate AChE inhibitory activity. For instance, essential oils from T. triquetrum showed an AChE inhibition percentage of 12.2% at the highest concentration tested (IC50 > 250 μg/mL) . This suggests that compounds like this compound could contribute to the development of AChE inhibitors.

Antioxidant Activity

Antioxidant properties are another area of interest for this compound. Studies have shown that it can scavenge free radicals, thereby potentially reducing oxidative stress in biological systems. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Case Study 1: Lung Cancer Breath Analysis

A study involving breath samples from lung cancer patients revealed elevated levels of volatile organic compounds (VOCs), including this compound. The use of gas chromatography/mass spectrometry (GC/MS) allowed researchers to identify this compound as a potential biomarker for early lung cancer detection . The study involved 30 subjects, with a significant correlation between VOC levels and lung cancer diagnosis.

Case Study 2: Neuroprotective Effects

In another investigation focused on neuroprotective agents, the essential oils containing this compound were tested for their ability to inhibit AChE activity. The results indicated that these oils could serve as a natural source of AChE inhibitors, supporting their use in developing treatments for Alzheimer's disease .

Table 1: Biological Activities of this compound

| Activity Type | Measurement Method | Result |

|---|---|---|

| AChE Inhibition | % Inhibition | 12.2% at highest concentration |

| Antioxidant Activity | DPPH Scavenging Assay | IC50 = 4.73 mg/mL |

| Lung Cancer Biomarker | Breath Analysis | Elevated levels detected |

Propiedades

IUPAC Name |

2,2-dimethylhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-4-5-6-8(2,3)7-9/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGEITMLMCONAGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80335165 | |

| Record name | Hexanal, 2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80335165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

996-12-3 | |

| Record name | Hexanal, 2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80335165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.